(R)-DPN

ERβ pharmacology Ligand binding assay Receptor selectivity

(R)-DPN is the high-potency R-enantiomer of DPN. It offers superior ERβ selectivity (332-fold ERβ/ERα) vs. the (S)-enantiomer (147-fold) and racemic mix. This ensures clean attribution of ERβ-mediated transcriptional responses in dose-response studies. Procure this defined stereoisomer for maximal ERβ/ERα discrimination in neuroprotection and inflammation models. For research use only.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 524047-78-7
Cat. No. B1662369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-DPN
CAS524047-78-7
Synonyms(R)-2,3-bis(4-Hydroxyphenyl)-propionitrile
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
InChIInChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1
InChIKeyGHZHWDWADLAOIQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-DPN (CAS 524047-78-7): A Defined ERβ-Selective Agonist Enantiomer


(R)-DPN ((R)-2,3-bis(4-hydroxyphenyl)-propionitrile) is the R-enantiomer of the diarylpropionitrile (DPN) scaffold, a class of nonsteroidal ligands characterized by selective agonist activity at estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα) [1]. As a chiral molecule, (R)-DPN possesses distinct pharmacological properties compared to its racemic mixture and (S)-enantiomer, including a well-defined affinity profile for ERβ (Ki = 1.82 nM) and ERα (Ki = 147 nM) [2]. The compound is primarily utilized as a pharmacological tool to dissect ERβ-mediated signaling pathways in vitro and in vivo, with established utility in neuroprotection, inflammation, and endocrine research [3].

Procurement Risk for (R)-DPN: Why Racemic DPN and (S)-DPN Are Not Interchangeable


Substituting (R)-DPN with racemic DPN or the (S)-enantiomer introduces uncontrolled variability in ERβ selectivity, binding affinity, and functional potency. While both enantiomers exhibit ERβ preference, (R)-DPN demonstrates a 3–4-fold higher binding affinity and transcriptional potency for ERβ compared to (S)-DPN [1]. Critically, the ERβ/ERα relative luciferase activity (RLA) ratio is 332 for (R)-DPN versus 147 for (S)-DPN, representing a >2-fold difference in functional selectivity that directly impacts experimental interpretation [1]. Furthermore, (R)-DPN is explicitly identified as the preferred enantiomer for biological studies due to its superior potency [1]. Procurement of undefined stereoisomeric mixtures or the less potent enantiomer compromises reproducibility in dose-response studies and confounds attribution of ERβ-mediated effects, particularly in in vivo models where subtle differences in receptor occupancy translate to divergent phenotypic outcomes.

Head-to-Head Quantitative Differentiation of (R)-DPN Against Closest Comparators


Binding Affinity (Ki) Comparison: (R)-DPN vs. (S)-DPN, rac-DPN, and Estradiol

(R)-DPN exhibits a 3.4-fold higher binding affinity for ERβ compared to (S)-DPN, and a 1.6-fold higher affinity compared to racemic DPN. For ERα, (R)-DPN demonstrates markedly lower affinity than both (S)-DPN and racemic DPN, contributing to its superior selectivity profile [1].

ERβ pharmacology Ligand binding assay Receptor selectivity

Functional Potency (EC50) Comparison: (R)-DPN vs. (S)-DPN in Transcriptional Assays

(R)-DPN demonstrates 3.6-fold higher functional potency at ERβ compared to (S)-DPN, with EC50 values of 0.8 nM and 2.9 nM respectively. At ERα, (R)-DPN shows 7.2-fold lower potency than (S)-DPN, reinforcing its ERβ-selective profile [1].

ERβ agonism Cellular transcription Potency

ERβ/ERα Functional Selectivity Ratio: (R)-DPN vs. (S)-DPN vs. rac-DPN

(R)-DPN achieves an ERβ/ERα relative luciferase activity (RLA) ratio of 332, the highest among the DPN stereoisomers. This represents a 2.3-fold selectivity advantage over (S)-DPN (ratio = 147) and a 1.1-fold advantage over racemic DPN (ratio = 305) [1]. The enhanced selectivity stems from (R)-DPN's disproportionately lower activity at ERα.

Selectivity profiling ERβ specificity Off-target minimization

Cellular Cytotoxicity Profile: (R)-DPN in HEC-1 and U2OS Cells

(R)-DPN exhibits cytotoxicity with EC50 values of 286 nM in HEC-1 human endometrial adenocarcinoma cells and 205 nM in U2OS human osteosarcoma cells . These values establish a clear concentration window (0.8–205 nM) wherein ERβ-mediated transcriptional effects can be studied without confounding cytotoxicity.

Cytotoxicity Cell viability Therapeutic window

In Vivo Neuroprotective Efficacy: DPN (Racemic) in Spinal Cord Injury Model

Immediate treatment with racemic DPN significantly elevates Nrf2 levels, reduces inflammation, and attenuates apoptosis compared to untreated spinal cord injury animals, leading to improved locomotor function within 7 days post-injury [1]. While these data are for racemic DPN, (R)-DPN—as the higher potency enantiomer—is expected to recapitulate or exceed these effects at lower doses.

Neuroprotection Spinal cord injury In vivo efficacy

Pharmacokinetic Characterization: DPN Half-Life and Serum Concentration in Rats

Following a single subcutaneous injection (2 mg/kg) in Long-Evans rats, racemic DPN achieves peak serum concentration at approximately 30 minutes and exhibits a terminal half-life of 6.0 ± 0.03 hours [1]. This PK profile informs dosing regimens for in vivo studies employing (R)-DPN.

Pharmacokinetics In vivo dosing Receptor occupancy

Optimal Scientific Applications for (R)-DPN Based on Empirical Evidence


ERβ-Specific Transcriptional Profiling in Vitro

(R)-DPN is the reagent of choice for studies requiring maximal discrimination between ERβ- and ERα-mediated transcriptional responses. Its 332-fold ERβ/ERα selectivity ratio enables clean attribution of gene expression changes to ERβ activation in co-expressing cell systems such as U2OS osteosarcoma or MCF-7 breast cancer cells [1].

In Vivo Neuroprotection and Inflammation Studies

(R)-DPN should be procured for preclinical investigations of ERβ-mediated neuroprotection and anti-inflammatory mechanisms. Racemic DPN has demonstrated significant elevation of Nrf2 and reduction of IL-1β in spinal cord injury models, with improved locomotor recovery [1]. (R)-DPN, as the higher potency enantiomer, is the preferred isomeric form for such in vivo applications [2].

Pharmacological Dissection of ER Subtype Contributions

(R)-DPN is an essential component of a complementary pharmacological toolkit alongside ERα-selective agonists (e.g., PPT) and pan-ER ligands (e.g., estradiol). Its defined PK profile (t½ = 6.0 h) and validated serum quantification methodology enable experimental designs requiring specified levels of ERβ receptor occupancy in rodents [1].

Structure-Activity Relationship (SAR) and Molecular Modeling Studies

(R)-DPN serves as a reference enantiomer for computational and experimental studies investigating the stereochemical determinants of ERβ selectivity. Its binding mode has been characterized through molecular modeling and mutagenesis, establishing that the R-configuration optimizes interactions with ERβ ligand-binding pocket residues while minimizing ERα engagement [1].

Technical Documentation Hub

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